1-Octylpyrrolidin-2-one

Beschreibung

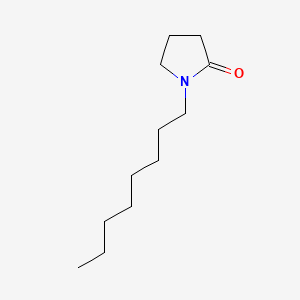

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-octylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPOGHDFAVQKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036435 | |

| Record name | 1-Octyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless viscous liquid; [Aldrich MSDS] | |

| Record name | 2-Pyrrolidinone, 1-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octyl-2-pyrrolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2687-94-7 | |

| Record name | N-Octylpyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(n-Octyl)-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-octyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-octyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caprylyl Pyrrolidone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YJ26SB8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Octylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyrrolidin-2-one, also known as N-octylpyrrolidone (NOP), is a versatile organic compound with a range of applications in various scientific and industrial fields.[1] Its unique combination of a polar lactam ring and a nonpolar octyl chain gives it valuable properties as a solvent, surfactant, and wetting agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and a logical workflow for property analysis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant sectors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear and concise overview of its fundamental characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃NO | [1][2] |

| Molecular Weight | 197.32 g/mol | [1][2] |

| CAS Number | 2687-94-7 | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 170-172 °C at 15 mmHg145 °C at 40 Pa | [2] |

| Melting Point | -25 °C | [2] |

| Density | 0.92 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.465 | [2] |

| Flash Point | 142 °C (closed cup) | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | |

| Vapor Pressure | 0.03-0.08 Pa at 20 °C | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of the liquid.[4]

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner with a micro-burner attachment)

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., liquid paraffin) to a level above the sample in the test tube.[5][6]

-

Gently heat the side arm of the Thiele tube.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][7] Record this temperature.

-

For accuracy, repeat the procedure to obtain a consistent value.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[8]

Apparatus:

-

Pycnometer or a graduated cylinder (10 mL or 25 mL)

-

Analytical balance

-

Thermometer

-

Water bath (optional, for temperature control)

Procedure:

-

Carefully clean and dry the pycnometer or graduated cylinder.

-

Measure the mass of the empty, dry container using an analytical balance.

-

Fill the container with this compound to a known volume. If using a pycnometer, fill it completely. If using a graduated cylinder, fill to a specific mark, reading the bottom of the meniscus.[9]

-

Measure the mass of the container with the liquid.

-

Measure the temperature of the liquid.[8]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated using the formula: Density = Mass / Volume.

-

Repeat the measurement multiple times and calculate the average for improved accuracy.[9]

Determination of Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Apparatus:

-

Test tubes and a test tube rack

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

Water bath (for temperature control)

-

Analytical balance

Procedure:

-

Measure a specific volume of the solvent (e.g., 5 mL of water or an organic solvent) into a test tube.[10]

-

Record the temperature of the solvent.

-

Weigh a small, known amount of this compound.

-

Add a small portion of the this compound to the solvent.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.[10]

-

Observe if the solute dissolves completely.

-

Continue adding small, known portions of the solute, with agitation after each addition, until the solute no longer dissolves and a saturated solution is formed (i.e., solid particles remain undissolved).[10][11]

-

Record the total mass of the solute that was dissolved in the known volume of the solvent at that specific temperature.

-

The solubility can be expressed as grams of solute per 100 mL of solvent.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physicochemical properties of a liquid chemical substance like this compound.

Caption: Workflow for Physicochemical Property Determination.

Safety Information

This compound is classified as a substance that causes severe skin burns and eye damage.[12] It is also toxic to aquatic life with long-lasting effects.[12] When handling this chemical, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[2][12] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[12] Always handle this substance in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide practical guidance for its analysis in a laboratory setting. The logical workflow diagram further clarifies the process of systematic property determination. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work.

References

- 1. N-Octylpyrrolidone | C12H23NO | CID 3033871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-オクチル-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Octyl pyrrolidone | 2687-94-7 [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. carlroth.com [carlroth.com]

N-Octyl-2-pyrrolidone: A Comprehensive Technical Guide to Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and analytical methodologies for N-Octyl-2-pyrrolidone. The information is intended to support research, development, and quality control activities involving this versatile compound.

Chemical Identity and Structure

N-Octyl-2-pyrrolidone, a substituted heterocyclic organic compound, is characterized by a pyrrolidone ring with an octyl group attached to the nitrogen atom. This structure imparts both hydrophilic (pyrrolidone ring) and lipophilic (octyl chain) properties, making it a useful surfactant and solvent.[1]

Key Identifiers:

-

Synonyms: 1-Octyl-2-pyrrolidone, N-Octylpyrrolidone, 1-Octyl-2-pyrrolidinone, Surfadone LP 100[2][3]

Structural Representations:

-

InChI: 1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3[3]

Below is a 2D chemical structure diagram of N-Octyl-2-pyrrolidone.

Caption: 2D Chemical Structure of N-Octyl-2-pyrrolidone.

Physicochemical Properties

N-Octyl-2-pyrrolidone is a colorless to slightly yellow, viscous liquid with a mild, amine-like odor.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 197.32 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Mild, amine-like | |

| Density | 0.92 g/mL at 25 °C | [3] |

| Melting Point | -25 °C | [3] |

| Boiling Point | 170-172 °C at 15 mmHg | [3] |

| Flash Point | 142 °C (closed cup) | [3] |

| Water Solubility | 1.36 g/L at 20 °C | |

| Refractive Index (n20/D) | 1.465 | [3] |

Analytical Methodologies

A variety of analytical techniques can be employed for the identification, quantification, and purity assessment of N-Octyl-2-pyrrolidone. The most common methods include chromatography and spectroscopy.

Chromatographic Analysis

3.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of N-Octyl-2-pyrrolidone, particularly for its quantification in various formulations. A common approach is reversed-phase HPLC.

Experimental Protocol (Representative):

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility.[2] A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). If necessary, the sample solution should be filtered through a 0.45 µm syringe filter before injection.

3.1.2. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds like N-Octyl-2-pyrrolidone and is often used for purity assessment and the identification of related impurities.

Experimental Protocol (Representative):

-

Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature: 300 °C (for FID).

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

-

Sample Preparation: Dilute the sample in a suitable solvent such as methanol or dichloromethane to an appropriate concentration.

The following diagram illustrates a typical workflow for the GC-MS analysis of N-Octyl-2-pyrrolidone.

Caption: Workflow for GC-MS Analysis of N-Octyl-2-pyrrolidone.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Octyl-2-pyrrolidone. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol (Representative):

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Octyl-2-pyrrolidone in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Expected Spectral Data:

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| -CH₃ (octyl) | ~0.88 | Triplet | 3H | a |

| -(CH₂)₅- (octyl) | ~1.27 | Multiplet | 10H | b |

| -CH₂- (adjacent to N) | ~1.58 | Multiplet | 2H | c |

| -CH₂- (pyrrolidone) | ~2.00 | Multiplet | 2H | d |

| -CH₂-C=O (pyrrolidone) | ~2.35 | Triplet | 2H | e |

| N-CH₂- (pyrrolidone) | ~3.38 | Triplet | 2H | f |

| N-CH₂- (octyl) | ~3.22 | Triplet | 2H | g |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Carbons | ||

| -CH₃ (octyl) | ~14.1 | |

| -(CH₂)₅- (octyl) | ~22.6, 26.9, 29.2, 29.3, 31.8 | |

| -CH₂- (adjacent to N) | ~29.5 | |

| -CH₂- (pyrrolidone) | ~18.0 | |

| -CH₂-C=O (pyrrolidone) | ~31.0 | |

| N-CH₂- (pyrrolidone) | ~45.6 | |

| N-CH₂- (octyl) | ~46.9 | |

| C=O (pyrrolidone) | ~175.0 |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in N-Octyl-2-pyrrolidone.

Experimental Protocol (Representative):

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As N-Octyl-2-pyrrolidone is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (alkyl) |

| ~1680 | Strong | C=O stretching (amide) |

| ~1465 | Medium | C-H bending (alkyl) |

| ~1280 | Medium | C-N stretching |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), is a powerful technique for the identification and structural confirmation of N-Octyl-2-pyrrolidone.

Experimental Protocol (Representative):

-

Instrumentation: A mass spectrometer, often as a detector for a gas chromatograph.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is common.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Expected Fragmentation Pattern:

The mass spectrum of N-Octyl-2-pyrrolidone will show a molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns for amides and cyclic compounds include alpha-cleavage and the loss of small neutral molecules.

-

Molecular Ion (M⁺): m/z 197

-

Major Fragments:

-

m/z 98: Resulting from cleavage of the octyl chain, leaving the pyrrolidone ring with a methylene group.

-

m/z 85: The pyrrolidone ring itself.

-

Fragments corresponding to the loss of alkyl radicals from the octyl chain.

-

Conclusion

The analytical methods described in this guide provide a robust framework for the comprehensive characterization of N-Octyl-2-pyrrolidone. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, accurate quantification, and thorough purity assessment, which are critical for its application in research, drug development, and various industrial processes. The provided protocols serve as a starting point and may require optimization based on the specific analytical instrumentation and sample matrix.

References

An In-depth Technical Guide to 1-Octylpyrrolidin-2-one (CAS: 2687-94-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyrrolidin-2-one, also known as N-octyl-2-pyrrolidone (NOP), is a versatile organic compound with the CAS number 2687-94-7. Structurally, it is a lactam featuring a five-membered pyrrolidinone ring with an eight-carbon alkyl chain attached to the nitrogen atom. This unique structure, combining a polar lactam head and a nonpolar octyl tail, imparts valuable properties that make it a subject of interest in various scientific and industrial fields.

Primarily recognized for its excellent performance as a solvent and a nonionic surfactant, this compound has found applications in industrial and institutional cleaners, the textile industry, and as a solvent for polymers and hydrophobic substances.[1] In recent years, its role as a potent penetration enhancer in transdermal drug delivery systems has garnered significant attention from the pharmaceutical and drug development sectors, offering a promising avenue for improving the bioavailability of topical medications.[2]

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, key applications with a focus on its role as a permeation enhancer, and its toxicological profile. Detailed experimental protocols and visual diagrams are included to provide a practical and in-depth resource for researchers and professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and formulation contexts.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO | [3][4] |

| Molecular Weight | 197.32 g/mol | [3][4] |

| Appearance | Colorless to pale yellow viscous liquid | [4] |

| Density | 0.92 g/mL at 25 °C | [3] |

| Melting Point | -25 °C | [3] |

| Boiling Point | 170-172 °C at 15 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Water Solubility | 1.14 - 1.25 g/L at 20 °C | [3] |

| Refractive Index (n20/D) | 1.465 | [5] |

| Vapor Pressure | 0.071 Pa at 25°C | [1] |

Synthesis of this compound

This compound is typically synthesized via the N-alkylation of 2-pyrrolidone with an octyl halide. A common method involves the use of a phase transfer catalyst to facilitate the reaction.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Pyrrolidone and n-Octyl Chloride

This protocol is based on the method described in patent literature, which details an atmospheric pressure synthesis.[6]

Materials:

-

2-Pyrrolidone

-

n-Octyl chloride

-

Tetrabutylammonium bromide (TBAB) or another suitable quaternary ammonium salt phase transfer catalyst

-

Reaction vessel equipped with a mechanical stirrer, heating mantle, dropping funnel, and condenser

Procedure:

-

Charge the reaction vessel with 2-pyrrolidone and the quaternary ammonium salt phase transfer catalyst (e.g., TBAB at 2.5-3.0% of the mass of 2-pyrrolidone). The molar ratio of 2-pyrrolidone to n-octyl chloride should be approximately 1.05:1 to 1.15:1.[7]

-

Begin stirring and heat the mixture to 85-90 °C.[7]

-

Slowly add n-octyl chloride to the reaction mixture dropwise from the dropping funnel over a period of 9-10 hours, while maintaining the reaction temperature at 80-95 °C.[6]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture can be purified by distillation under reduced pressure to isolate the this compound product.

Product Specifications:

-

Purity: ≥ 98%

-

Moisture: ≤ 1%

-

Impurity: ≤ 1%[7]

Applications in Drug Development: A Potent Permeation Enhancer

A significant application of this compound in the pharmaceutical field is its use as a chemical permeation enhancer for transdermal drug delivery. It facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin, which is the primary barrier to topical drug absorption.

Mechanism of Action

The mechanism by which 1-alkyl-2-pyrrolidones enhance skin permeation is primarily attributed to their interaction with the lipids of the stratum corneum. The long alkyl chain (octyl group) partitions into the intercellular lipid bilayers, disrupting their highly ordered structure. This fluidization of the lipid matrix increases the diffusion coefficient of the drug through the skin. The polar pyrrolidinone head group may also interact with the polar components of the skin.[8]

Studies have shown a positive correlation between the alkyl chain length of 1-alkyl-2-pyrrolidones and their enhancement potency. An increase in the number of methylene groups in the alkyl chain leads to a greater enhancement of the permeation of steroidal drugs.[2]

Caption: Proposed mechanism of skin permeation enhancement by this compound.

Experimental Protocol: In Vitro Skin Permeation Study

The following is a generalized protocol for evaluating the permeation enhancing effect of this compound using an in vitro diffusion cell system, such as a Franz diffusion cell.

Materials:

-

Excised skin (e.g., hairless mouse skin, porcine skin, or human cadaver skin)

-

Franz diffusion cells

-

Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Donor formulation containing the API with and without this compound

-

Magnetic stirrer and stir bars

-

Water bath or heating block to maintain 32 °C or 37 °C

-

High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

-

Skin Preparation: Thaw the excised skin and cut it into sections large enough to be mounted on the Franz diffusion cells. The thickness of the skin should be uniform.

-

Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment and place the cells on a magnetic stir plate.

-

Equilibration: Allow the skin to equilibrate with the receptor solution for a set period (e.g., 1 hour) while maintaining the temperature.

-

Dosing: Apply a known amount of the donor formulation (with and without this compound) to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin over time. The flux (rate of permeation) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio is calculated by dividing the flux of the API with the enhancer by the flux without the enhancer.

Caption: Generalized experimental workflow for an in vitro skin permeation test (IVPT).

Toxicological Profile

Understanding the toxicological profile of this compound is essential for its safe handling and application, particularly in formulations intended for human use. The available data suggests it is of low to moderate hazard.[1]

| Test Type | Route | Species | Value/Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Oral | Rat | 2050 mg/kg | [9] |

| Acute Dermal Toxicity (LD50) | Dermal | Rat | >4,000 mg/kg | [10] |

| Skin Corrosion/Irritation | Dermal | - | Causes severe skin burns and eye damage | [1][4][10] |

| Serious Eye Damage/Irritation | Ocular | - | Causes serious eye damage | [1][10] |

| Mutagenicity/Genotoxicity | - | - | Not considered mutagenic or genotoxic | [1] |

| Carcinogenicity | - | - | Not classified as carcinogenic | [1] |

| Reproductive Toxicity | - | - | No adverse effects on fertility or development in animal studies | [1] |

| Aquatic Toxicity | - | Fish | Moderately toxic (LC50: 17.8 mg/l, 96h) | [10] |

| Aquatic Toxicity | - | Invertebrates | Moderately toxic (EC50: 7.59 mg/l, 48h) | [10] |

| Aquatic Toxicity | - | Algae | Harmful (ErC50: 19 mg/l, 72h) | [10] |

Experimental Protocols: Toxicological Assessment (General)

Toxicological data is typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401/423):

-

Principle: The substance is administered orally by gavage in graduated doses to several groups of fasted animals (typically rats), with one dose per group.

-

Procedure: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Acute Dermal Toxicity (based on OECD Guideline 402):

-

Principle: The substance is applied to a shaved area of the skin of the test animals (e.g., rats or rabbits) for a 24-hour period.

-

Procedure: A single dose is applied to at least 10% of the body surface area. The application site is covered with a porous gauze dressing. Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The dermal LD50 is determined.

Skin and Eye Irritation (based on OECD Guidelines 404 and 405):

-

Principle: A small amount of the substance is applied to the skin or into the eye of a test animal (typically a rabbit).

-

Procedure: The application sites are observed and scored for erythema, edema (for skin), and corneal opacity, iritis, and conjunctival redness/swelling (for eyes) at specific intervals after application.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed effects.

Caption: Logical workflow for the toxicological assessment of this compound.

Conclusion

This compound (CAS 2687-94-7) is a compound with a well-defined physicochemical profile that makes it suitable for a range of applications. While its use as a solvent and surfactant is established, its role as a skin permeation enhancer presents a significant opportunity in the field of drug development. Its ability to reversibly disrupt the stratum corneum barrier can lead to more effective topical and transdermal therapies. The available toxicological data suggests a manageable safety profile, although appropriate handling precautions are necessary due to its corrosive nature to the skin and eyes. Further research into its interactions with different APIs and formulation components will continue to elucidate its full potential in advanced drug delivery systems. This guide provides a foundational resource for scientists and researchers looking to explore the properties and applications of this versatile molecule.

References

- 1. Penetration enhancers for human skin: mode of action of 2-pyrrolidone and dimethylformamide on partition and diffusion of model compounds water, n-alcohols, and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107129454A - The synthetic method of N octylpyrrolidones - Google Patents [patents.google.com]

- 8. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Octylpyrrolidone | C12H23NO | CID 3033871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Synthesis and Purification of 1-Octylpyrrolidin-2-one

Introduction

1-Octylpyrrolidin-2-one, also known as N-octylpyrrolidone (NOP), is a versatile N-substituted lactam with significant applications across various industries. Its properties as a highly effective aprotic solvent, surfactant, and permeation enhancer make it a valuable compound in pharmaceuticals, agrochemicals, and industrial formulations.[1][2] In drug development, it is particularly noted for its ability to enhance the transport of steroidal permeants across the skin.[3] This guide provides a comprehensive overview of a common synthetic route and subsequent purification methods for this compound, tailored for researchers and chemical development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for handling, reaction setup, and purification design.

| Property | Value | Reference(s) |

| CAS Number | 2687-94-7 | [1][3] |

| Molecular Formula | C₁₂H₂₃NO | [1][3] |

| Molecular Weight | 197.32 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow, clear viscous liquid | [1][4] |

| Boiling Point | 170-172 °C at 15 mmHg | [3][4] |

| Melting Point | -25 °C | [3][4] |

| Density | 0.92 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.465 | [3][4] |

| Flash Point | 142 °C (287.6 °F) - closed cup | [3] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is the N-alkylation of 2-pyrrolidone. This reaction involves the substitution of the acidic proton on the nitrogen atom of the pyrrolidone ring with an octyl group, typically from an octyl halide. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.

Reaction Scheme

The overall reaction is as follows:

2-Pyrrolidone + n-Octyl Chloride → this compound + HCl

This reaction is typically performed in the presence of a base or a phase-transfer catalyst system to neutralize the generated HCl and drive the reaction to completion.

Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis

This protocol is adapted from a documented synthetic method utilizing a quaternary ammonium salt as a phase-transfer catalyst.[5]

Materials:

-

2-Pyrrolidone (0.70 kg, 8.22 mol)

-

n-Octyl chloride (1.16 kg, 7.80 mol)

-

Tetrabutylammonium bromide (TBAB) (21.0 g, 0.065 mol)

-

Reaction vessel equipped with a mechanical stirrer, heating mantle, dropping funnel, and condenser.

Procedure:

-

Charge the reactor with 2-pyrrolidone and the tetrabutylammonium bromide (TBAB) phase-transfer catalyst.

-

Begin stirring and heat the mixture to a constant temperature of 85-90 °C.[4][5]

-

Once the temperature has stabilized, begin the slow, dropwise addition of n-octyl chloride from the dropping funnel. The addition should be controlled over a period of 9-10 hours to manage the reaction exotherm.[5]

-

Maintain the reaction temperature at 80-95 °C under normal pressure throughout the addition and continue stirring.[5]

-

After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure maximum conversion.

-

Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), until the starting materials are consumed.

-

Upon completion, allow the crude reaction mixture to cool to room temperature. The mixture will contain the desired product, unreacted starting materials, catalyst, and byproducts.

Reaction Parameters

| Parameter | Value / Condition | Purpose | Reference |

| Reactant 1 | 2-Pyrrolidone | Lactam substrate | [5] |

| Reactant 2 | n-Octyl Chloride | Alkylating agent | [5] |

| Molar Ratio | ~1.05 : 1 (2-Pyrrolidone : n-Octyl Chloride) | A slight excess of pyrrolidone ensures full conversion of the halide. | [5] |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase-transfer catalyst to facilitate alkylation. | [4][5] |

| Temperature | 80 - 95 °C | Optimal temperature for reaction rate. | [5] |

| Reaction Time | 9 - 10 hours (for addition) | Controlled addition to manage exothermicity. | [5] |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, catalyst, and any side products to achieve the desired purity, typically ≥98%. For N-alkylpyrrolidones, fractional vacuum distillation is the primary method of purification.[6]

Experimental Protocol: Fractional Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with condenser

-

Receiving flasks

-

Vacuum pump and gauge

-

Heating mantle with stirrer

Procedure:

-

Transfer the crude this compound into the round-bottom flask.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Begin stirring and slowly apply vacuum, reducing the pressure to approximately 15 mmHg.

-

Gently heat the flask. Collect and discard any initial low-boiling fractions, which may include residual water or unreacted n-octyl chloride.

-

Gradually increase the temperature. The main fraction of this compound should distill at approximately 170-172 °C at a pressure of 15 mmHg.[3][4]

-

Collect the pure fraction in a clean receiving flask. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure substance.

-

Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation.

-

Allow the apparatus to cool completely before releasing the vacuum. The final product should be a clear, colorless to slightly yellow liquid.[4]

Summary of Purification Techniques

| Technique | Purpose | Efficacy | Reference(s) |

| Fractional Vacuum Distillation | Separates the product from lower and higher boiling point impurities. | Primary and most effective method for achieving high purity. | [6] |

| Wiped-Film Evaporation | Reduces thermal stress on the product during distillation. | Useful for large-scale production to prevent degradation. | [6] |

| Ion-Exchange Polishing | Removes trace ionic or alkaline impurities. | A secondary step to achieve ultra-high purity (<0.1% w/w amines). | [6] |

| Molecular Sieves / Alumina | Removes residual moisture. | Effective for drying the final product to <500 mg/kg water. | [6] |

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. N-Octylpyrrolidone | C12H23NO | CID 3033871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-辛基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Octyl pyrrolidone | 2687-94-7 [chemicalbook.com]

- 5. CN107129454A - The synthetic method of N octylpyrrolidones - Google Patents [patents.google.com]

- 6. Buy 1-Butylpyrrolidin-2-one | 3470-98-2 [smolecule.com]

Spectroscopic Profile of 1-Octylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Octylpyrrolidin-2-one (CAS No: 2687-94-7), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while the availability of this data is confirmed in several spectral databases, the precise, experimentally determined values for chemical shifts, absorption peaks, and mass-to-charge ratios were not directly retrievable from the conducted searches. The presented data is therefore based on predicted values derived from the known structure of the molecule and typical spectroscopic ranges for its constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the proton environments within a molecule. The predicted spectrum of this compound would feature distinct signals for the protons of the octyl chain and the pyrrolidinone ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.25 | t | 2H | N-CH₂ -(CH₂)₆-CH₃ |

| ~2.30 | t | 2H | -CH₂ -C=O |

| ~2.00 | p | 2H | -CH₂ -CH₂-C=O |

| ~1.50 | m | 2H | N-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ~1.28 | m | 10H | N-(CH₂)₂-(CH₂ )₅-CH₃ |

| ~0.88 | t | 3H | -CH₃ |

Predicted data in CDCl₃ solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The predicted spectrum of this compound would show signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the octyl chain.

| Chemical Shift (δ) (ppm) | Assignment |

| ~175.0 | C =O |

| ~49.5 | N-C H₂ (ring) |

| ~45.0 | N-C H₂ (octyl) |

| ~31.8 | -C H₂-CH₂-C=O |

| ~31.0 | N-(CH₂)₅-C H₂-CH₂-CH₃ |

| ~29.4 | N-CH₂-C H₂-(CH₂)₅-CH₃ |

| ~29.2 (multiple) | N-(CH₂)₂-(C H₂)₃-CH₂-CH₂-CH₃ |

| ~26.8 | N-(CH₂)₄-C H₂-CH₂-CH₂-CH₃ |

| ~22.6 | -C H₂-CH₃ |

| ~18.0 | -C H₂-CH₂-C=O |

| ~14.1 | -C H₃ |

Predicted data in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by a strong absorption band for the amide carbonyl group and various C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, ~2925, ~2855 | Strong | C-H stretching (alkyl) |

| ~1680 | Very Strong | C=O stretching (amide) |

| ~1465 | Medium | CH₂ scissoring |

| ~1290 | Medium | C-N stretching |

Predicted data for a neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 197.32 g/mol ), the mass spectrum would show the molecular ion peak and various fragment ions.

| m/z | Relative Intensity | Possible Fragment Ion |

| 197 | Low | [M]⁺ (Molecular Ion) |

| 98 | High (Base Peak) | [C₅H₈NO]⁺ |

| 85 | Medium | [C₄H₅NO]⁺ |

| 56 | Medium | [C₄H₈]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. Standard one-dimensional pulse programs are used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as this compound.

N-Octyl-2-pyrrolidone: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

N-Octyl-2-pyrrolidone (NOP), a versatile pyrrolidone derivative, is a low-foaming, nonionic surfactant and a highly effective solvent. Its unique combination of a polar aprotic head group and a nonpolar octyl chain makes it a valuable ingredient in a wide array of applications, including industrial and institutional cleaners, printing processes, and pesticide formulations. Understanding its solubility profile in various organic solvents is critical for formulation development, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility of N-Octyl-2-pyrrolidone, methodologies for its determination, and a workflow for solubility assessment.

Quantitative Solubility Data

While specific quantitative solubility data for N-Octyl-2-pyrrolidone in a wide range of organic solvents is not extensively published in publicly available literature, its general solubility characteristics are well-documented. NOP is described as being soluble in most polar and non-polar organic solvents. The following table summarizes the qualitative solubility and miscibility of N-Octyl-2-pyrrolidone in common organic solvents based on available information and the behavior of similar N-alkyl-2-pyrrolidones. For critical applications, experimental verification is strongly recommended.

| Solvent Class | Solvent | Solubility/Miscibility at Room Temperature |

| Alcohols | Methanol | Miscible |

| Ethanol | Miscible | |

| Ketones | Acetone | Miscible |

| Esters | Ethyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Heptane | Soluble | |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Miscible |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Protocols

To obtain precise quantitative solubility data or to verify the miscibility of N-Octyl-2-pyrrolidone in a specific organic solvent, the following experimental protocols can be employed.

Protocol 1: Determination of Miscibility (Qualitative)

This method provides a rapid visual assessment of whether N-Octyl-2-pyrrolidone is miscible with a given organic solvent.

Materials:

-

N-Octyl-2-pyrrolidone (high purity)

-

Test organic solvent (high purity)

-

Calibrated pipettes or graduated cylinders

-

Clear glass vials with screw caps

-

Vortex mixer

Procedure:

-

Preparation: In a clear glass vial, add a known volume (e.g., 5 mL) of the test organic solvent.

-

Addition of NOP: To the same vial, add an equal volume (5 mL) of N-Octyl-2-pyrrolidone.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Immediately after mixing, visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, and homogenous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The solution appears cloudy, hazy, or forms an emulsion that may separate over time.

-

-

Equilibration (Optional): For cases of partial miscibility or slow phase separation, allow the vial to stand undisturbed at a controlled temperature for 24 hours and re-examine.

Protocol 2: Determination of Solubility (Quantitative)

This protocol describes the isothermal equilibrium method to determine the quantitative solubility of N-Octyl-2-pyrrolidone in an organic solvent. This method requires an appropriate analytical technique to measure the concentration of NOP.

Materials:

-

N-Octyl-2-pyrrolidone (high purity)

-

Test organic solvent (high purity)

-

Thermostatically controlled shaker bath

-

Sealed flasks (e.g., screw-cap vials or flasks with stoppers)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solution: In a sealed flask, add a known volume of the test organic solvent. Add an excess amount of N-Octyl-2-pyrrolidone to the solvent to create a biphasic system, ensuring that a separate layer of undissolved NOP is clearly visible.

-

Equilibration: Place the sealed flask in a shaker bath set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

-

Sample Collection and Preparation: After equilibration, stop the agitation and allow the undissolved NOP to settle. Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Dilution: Dilute the filtered sample to a known volume with the pure solvent to bring the concentration of NOP within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of N-Octyl-2-pyrrolidone.

-

Calculation: Calculate the original concentration of N-Octyl-2-pyrrolidone in the saturated solution, accounting for the dilution factor. The result is the solubility of NOP in the specific solvent at the tested temperature, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of N-Octyl-2-pyrrolidone in an organic solvent.

Caption: Workflow for determining the solubility of N-Octyl-2-pyrrolidone.

1-Octylpyrrolidin-2-one: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Versatile Nonionic Surfactant and Permeation Enhancer

Abstract

1-Octylpyrrolidin-2-one, also known as N-octyl-2-pyrrolidone (NOP), is a versatile nonionic surfactant with a unique combination of properties that make it a valuable excipient in various scientific and industrial applications, particularly in drug development. This technical guide provides a comprehensive overview of its physicochemical properties, surfactant behavior, and its role as a skin permeation enhancer. Detailed experimental protocols for its synthesis and for evaluating its performance are also presented, along with a discussion of its mechanism of action.

Introduction

This compound is a heterocyclic organic compound featuring a polar lactam ring and a nonpolar octyl chain. This amphiphilic structure imparts surface-active properties, classifying it as a nonionic surfactant. It is a colorless to slightly yellow, viscous liquid with a faint odor. Beyond its surfactant properties, it is widely recognized for its excellent solvency for a broad range of substances and its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various formulations and experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO | [2] |

| Molecular Weight | 197.32 g/mol | [2] |

| Appearance | Colorless to slightly yellow viscous liquid | [2] |

| Boiling Point | 170-172 °C at 15 mmHg | [3] |

| Melting Point | -25 °C | [3] |

| Density | 0.92 g/mL at 25 °C | [3] |

| Water Solubility | 1.14 - 1.25 g/L at 20 °C | [3][4] |

| Surface Tension | 30.8 mN/m at 20 °C | [4][5] |

| LogP (Octanol/Water) | 3.41 - 4.15 | [6] |

Surfactant Properties and the "No CMC" Phenomenon

This compound is characterized as a low-foaming, nonionic wetting agent with a Hydrophile-Lipophile Balance (HLB) of approximately 6. A notable and frequently cited characteristic of this compound is that it is claimed to have no critical micelle concentration (CMC). The CMC is the concentration of a surfactant in a bulk phase above which aggregates, or micelles, start to form.[7] For most surfactants, a distinct CMC value can be measured where a sharp change in the physical properties of the solution, such as surface tension, is observed.

The logical relationship for this synergistic effect can be visualized as follows:

References

- 1. N-Octyl pyrrolidone | 2687-94-7 [chemicalbook.com]

- 2. N-Octylpyrrolidone | C12H23NO | CID 3033871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. carlroth.com [carlroth.com]

- 6. N-Octyl-2-pyrrolidone | SIELC Technologies [sielc.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Critical Micelle Concentration of N-Octyl-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of N-Octyl-2-pyrrolidone (NOP), a versatile solvent and surfactant, with a focus on its critical micelle concentration (CMC). This document will delve into the unique properties of NOP, its interaction with other surfactants, and detailed methodologies for characterizing these systems.

Executive Summary

N-Octyl-2-pyrrolidone is a nonionic surfactant and a powerful solubilizing agent with a distinct molecular structure comprising a hydrophilic pyrrolidone ring and a hydrophobic octyl group. A critical point to understand is that N-Octyl-2-pyrrolidone, when in an aqueous solution by itself, does not form micelles and therefore does not have a defined Critical Micelle Concentration (CMC). This is attributed to the nature of its headgroup and the overall molecular geometry which does not favor the spontaneous self-assembly into micelles in water alone.

However, NOP exhibits significant synergistic interactions with other surfactants, particularly anionic surfactants like sodium dodecyl sulfate (SDS). In these mixed systems, NOP participates in the formation of mixed micelles. This interaction leads to a notable reduction in the CMC of the anionic surfactant and enhances the overall performance of the system, including increased solubilization capacity and reduced surface tension. This property is of significant interest in various applications, including drug formulation and delivery, where the controlled formation of micelles is crucial.

Aggregation Behavior of N-Octyl-2-pyrrolidone

Self-Aggregation in Aqueous Solution

As established, N-Octyl-2-pyrrolidone does not independently form micelles in aqueous solutions. Its structure, while amphiphilic, does not possess the necessary hydrophilic-lipophilic balance to drive the cooperative assembly into stable micellar structures in water.

Synergistic Interaction and Mixed Micelle Formation

The primary mode of micellar involvement for NOP is through the formation of mixed micelles with other surfactants. The interaction between NOP and an anionic surfactant, such as SDS, is a key example of this synergy. The electron-rich carbonyl group in the pyrrolidone ring of NOP can interact with the headgroup of the anionic surfactant, leading to a more favorable packing of the molecules in a micellar structure. This interaction stabilizes the mixed micelles, resulting in a lower CMC for the overall system compared to the CMC of the anionic surfactant alone.

This synergistic behavior is a critical aspect for formulators, as the addition of NOP can significantly improve the efficiency of a surfactant system, allowing for lower overall surfactant concentrations to achieve desired effects like solubilization of poorly soluble drugs.

Quantitative Data on Mixed Micellar Systems

Table 1: Critical Micelle Concentration (CMC) of N-Octyl-2-pyrrolidone (NOP) in Mixed Surfactant Systems

| Co-surfactant (e.g., SDS) | Molar Ratio (NOP:Co-surfactant) | Temperature (°C) | Solvent/Buffer | CMC (mM) | Method of Determination | Reference |

| Example Data | ||||||

| Sodium Dodecyl Sulfate | 1:9 | 25 | Deionized Water | [Insert Value] | Surface Tensiometry | [Your Data] |

| Sodium Dodecyl Sulfate | 3:7 | 25 | Deionized Water | [Insert Value] | Surface Tensiometry | [Your Data] |

| Sodium Dodecyl Sulfate | 5:5 | 25 | Deionized Water | [Insert Value] | Surface Tensiometry | [Your Data] |

| Sodium Dodecyl Sulfate | 1:9 | 37 | Phosphate Buffer | [Insert Value] | Fluorescence Spectroscopy | [Your Data] |

Experimental Protocols for CMC Determination

The determination of the CMC of mixed surfactant systems is crucial for their effective application. The following are detailed protocols for two common and reliable methods.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot.

Apparatus:

-

Tensiometer (Wilhelmy plate or du Noüy ring method)

-

Precision balance

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the mixed surfactant system (e.g., NOP and SDS) in the desired solvent (e.g., deionized water or a specific buffer) at a known molar ratio.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, ensuring the concentrations span a range both below and above the expected CMC.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent first.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the total surfactant concentration (log C).

-

The plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Fluorescence Spectroscopy using a Pyrene Probe

Principle: The fluorescence emission spectrum of a hydrophobic probe, such as pyrene, is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the ratio of the intensities of its first and third vibronic peaks (I₁/I₃). The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Precision balance

-

Glassware (beakers, volumetric flasks, micropipettes)

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.

-

Preparation of Surfactant Solutions:

-

Prepare a series of solutions of the mixed surfactant system (e.g., NOP and SDS) in the desired aqueous solvent at various concentrations.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is approximately 10⁻⁶ M.

-

Gently mix the solutions and allow the organic solvent to evaporate completely, ensuring the pyrene is dispersed in the aqueous phase.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

-

Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the ratio of the peak intensities (I₁/I₃) for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the total surfactant concentration (log C).

-

The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.

-

Visualizations

Logical Relationship of Mixed Micelle Formation

Caption: Logical flow of mixed micelle formation with N-Octyl-2-pyrrolidone.

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Experimental Workflow for CMC Determination by Fluorescence Spectroscopy

Caption: Workflow for CMC determination via fluorescence spectroscopy.

Conclusion

N-Octyl-2-pyrrolidone is a valuable component in formulations requiring enhanced solubilization and surface activity. While it does not form micelles independently in aqueous solutions, its ability to form mixed micelles with other surfactants, particularly anionic ones, is a key property. This synergistic behavior allows for the fine-tuning of formulation properties and can lead to more efficient and effective products. The experimental protocols provided in this guide offer robust methods for characterizing the critical micelle concentration of these important mixed surfactant systems, enabling researchers and drug development professionals to harness the full potential of N-Octyl-2-pyrrolidone in their applications.

1-Octylpyrrolidin-2-one: A Technical Guide to Enhancing Solubility of Poorly Soluble Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The low aqueous solubility of a significant number of active pharmaceutical ingredients (APIs) presents a major challenge in drug development, impacting their bioavailability and therapeutic efficacy. 1-Octylpyrrolidin-2-one, a pyrrolidone derivative, has emerged as a promising solvent and penetration enhancer for overcoming these challenges, particularly for BCS Class II drugs. This technical guide provides an in-depth overview of the application of this compound as a solvent for poorly soluble drugs, with a focus on celecoxib and ibuprofen as model compounds. This document collates physicochemical properties, explores its role in enhancing drug solubility and permeability, and provides detailed experimental protocols for solubility determination and formulation development.

Introduction

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. BCS Class II drugs are characterized by high permeability but low solubility, which often leads to dissolution rate-limited absorption and variable bioavailability.[1] Overcoming the solubility hurdle is therefore a critical step in the formulation development of these drugs.

This compound (CAS No. 2687-94-7) is a versatile organic solvent with a unique combination of a polar lactam ring and a nonpolar octyl chain. This amphiphilic nature allows it to effectively solubilize a wide range of hydrophobic compounds. Furthermore, its properties as a skin penetration enhancer make it a valuable excipient in the development of transdermal drug delivery systems.[2][3] This guide will delve into the technical aspects of utilizing this compound for the formulation of poorly soluble drugs.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug formulation.

| Property | Value | Reference |

| Molecular Formula | C12H23NO | [4] |

| Molecular Weight | 197.32 g/mol | [5] |

| Appearance | Colorless to slightly yellow clear liquid | [5] |

| Melting Point | -25 °C (lit.) | [5] |

| Boiling Point | 170-172 °C at 15 mm Hg (lit.) | [5] |

| Density | 0.92 g/mL at 25 °C (lit.) | [5] |

| Flash Point | >230 °F | [5] |

| Water Solubility | 1.14-1.25 g/L at 20 °C | [5] |

| logP | 4.15 at 20 °C | [5] |

Solubility of Poorly Soluble Drugs

Solubility of Celecoxib in Various Solvents

| Solvent | Solubility | Temperature | Reference |

| Water | 4.2 µg/mL | Not Specified | [6] |

| Methanol | Freely Soluble | Not Specified | [7] |

| Ethanol (99.5) | Soluble | Not Specified | [7] |

| N-Methyl-2-pyrrolidone (NMP) | High | 293.15 - 313.15 K | [8] |

| Ethyl Acetate | Higher than other tested organic solvents | 278–303 K | [9] |

| Acetonitrile | High | 278–303 K | [9] |

| Toluene | Low | 278–303 K | [9] |

Solubility of Ibuprofen in Various Solvents

| Solvent | Solubility | Temperature | Reference |

| Water | 0.021 g/L | Not Specified | [2] |

| Ethanol (90%) | 66.18 g/100 mL | 40 °C | [2] |

| Ethanol | ~60 mg/mL | Not Specified | [10] |

| DMSO | ~50 mg/mL | Not Specified | [10] |

| Dimethylformamide | ~45 mg/mL | Not Specified | [10] |

| Propylene Glycol | High | 25 °C and 37 °C | [11] |

| Polyethylene Glycol 300 | Very High | 25 °C and 37 °C | [11] |

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a drug in a solvent.[12]

Materials:

-

This compound

-

Poorly soluble drug (e.g., Celecoxib, Ibuprofen)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of the drug to a glass vial containing a known volume of this compound. The excess solid should be visually present to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of the drug in the diluted sample using a validated HPLC or spectrophotometric method.

-

Calculate the solubility of the drug in this compound, taking into account the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Formulation of a Topical/Transdermal Delivery System

This protocol provides a general guideline for the formulation of a simple topical gel containing a poorly soluble drug dissolved in this compound.

Materials:

-

Poorly soluble drug (e.g., Celecoxib, Ibuprofen)

-

This compound

-

Gelling agent (e.g., Carbopol, Hydroxypropyl methylcellulose)

-

Neutralizing agent (if using Carbopol, e.g., Triethanolamine)

-

Co-solvent (optional, e.g., Propylene Glycol)

-

Purified water

-

Magnetic stirrer and hot plate

-

pH meter

-

Viscometer

Procedure:

-

Drug Solution Preparation: In a beaker, dissolve the accurately weighed amount of the drug in this compound. Gentle heating and stirring may be applied to facilitate dissolution. A co-solvent can be added if necessary.

-

Gel Base Preparation: In a separate beaker, disperse the gelling agent in purified water with continuous stirring. For Carbopol, allow it to swell completely.

-

Incorporation of Drug Solution: Slowly add the drug solution to the gel base with constant stirring until a homogenous mixture is obtained.

-

Neutralization (for Carbopol gels): If using Carbopol, add the neutralizing agent dropwise while stirring until the desired pH and viscosity are achieved.

-

Final Formulation: Allow the formulation to stand for some time to remove any entrapped air bubbles.

-

Characterization: Evaluate the formulation for its physicochemical properties, including pH, viscosity, drug content uniformity, and in vitro drug release.

Mechanism of Action as a Penetration Enhancer

This compound, like other alkyl-pyrrolidones, is known to enhance the transdermal penetration of drugs. The primary mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin and the main barrier to drug absorption.[3][13] The long alkyl chain of this compound intercalates into the lipid bilayers, increasing their fluidity and creating more permeable pathways for the drug to diffuse through.

Caption: General Mechanism of Penetration Enhancement.

Safety and Toxicology